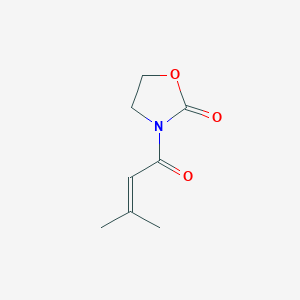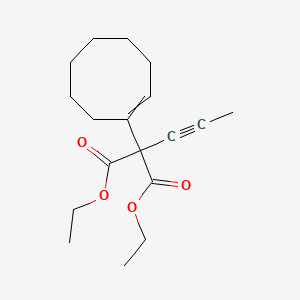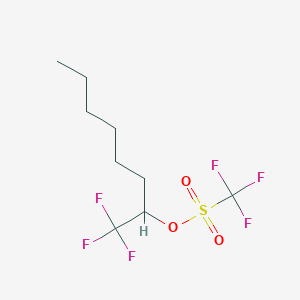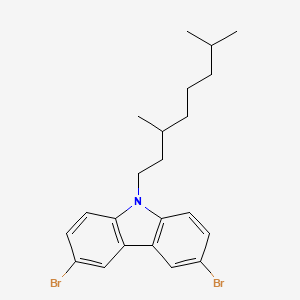
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are known for their antibacterial properties and are used in various pharmaceutical applications. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with a 3-methyl-1-oxo-2-butenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- typically involves the reaction of oxazolidinone with a suitable alkylating agent. One common method includes the use of 3-methyl-1-oxo-2-butenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Catalysts and advanced purification techniques, such as chromatography, are often employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxazolidinone ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in developing new antibiotics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth . The molecular targets include the 23S rRNA of the 50S ribosomal subunit .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-oxazolidinone
- 4-Benzyl-2-oxazolidinone
- 2,5-Oxazolidinedione
- 1,3-Dimethyl-2-imidazolidinone
Uniqueness
2-Oxazolidinone, 3-(3-methyl-1-oxo-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other oxazolidinones, this compound has a 3-methyl-1-oxo-2-butenyl group, which may enhance its antibacterial activity and specificity .
Eigenschaften
CAS-Nummer |
227024-93-3 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-(3-methylbut-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZPRPTYWISSWXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)N1CCOC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)



![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)


![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
